molecular formula C19H16N2O4S2 B2977242 N-(5-acetyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896339-11-0

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2977242
CAS No.: 896339-11-0
M. Wt: 400.47
InChI Key: JZWCFNCBYVVONN-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H16N2O4S2 and its molecular weight is 400.47. The purity is usually 95%.
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Scientific Research Applications

Theoretical and Computational Chemistry Applications

A study conducted by Fahim and Ismael (2021) utilized computational calculations and molecular docking to investigate the reactivity and potential antimalarial activity of sulfonamide derivatives, including structures related to N-(5-acetyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide. This research demonstrated the compound's involvement in forming various derivatives with significant antimalarial activity, highlighting its utility in theoretical chemistry applications and drug discovery processes (Fahim & Ismael, 2021).

Organic Synthesis and Chemical Reactivity

Xia et al. (2016) explored the remote sulfonylation of aminoquinolines, resulting in the creation of benzamide derivatives, showcasing the compound's role in the development of novel organic synthesis methods. This process emphasizes environmentally friendly byproducts and introduces a less odorous and more sustainable approach to sulfonylation (Xia et al., 2016).

Prodrug Development

Larsen, Bundgaard, and Lee (1988) investigated the potential of N-methylsulfonamides, closely related to the compound of interest, as prodrugs for sulfonamide groups found in therapeutic agents. Their study provides insight into the chemical modifications that can enhance drug properties such as solubility and bioavailability, indicating the compound's relevance in prodrug formulation and development (Larsen, Bundgaard, & Lee, 1988).

Electrophysiological and Antiarhythmic Research

Research by Morgan et al. (1990) on the synthesis and cardiac electrophysiological activity of N-substituted benzamide and sulfonamide derivatives, including those structurally similar to this compound, underscores the compound's potential in developing new class III antiarrhythmic agents. This study illustrates the importance of chemical derivatives in understanding and modulating cardiac electrophysiological responses (Morgan et al., 1990).

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S2/c1-12(22)17-16(13-6-4-3-5-7-13)20-19(26-17)21-18(23)14-8-10-15(11-9-14)27(2,24)25/h3-11H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWCFNCBYVVONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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